
2-Chloro-5-fluoro-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-fluoro-3-methylphenol is a chemical compound with the CAS Number: 1805455-85-9 . It has a molecular weight of 160.58 and is a solid at room temperature .
Synthesis Analysis
The synthesis of phenols like 2-Chloro-5-fluoro-3-methylphenol can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The IUPAC name for 2-Chloro-5-fluoro-3-methylphenol is the same as its common name . The InChI Code for this compound is 1S/C7H6ClFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3 . The InChI Key is KHRWVGQACGJMOS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-5-fluoro-3-methylphenol is a solid at room temperature . It is typically stored at temperatures between 2-8°C . The compound is shipped at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Researchers have focused on synthesizing and characterizing compounds related to 2-Chloro-5-fluoro-3-methylphenol, exploring their chemical reactivity, stability, and potential applications in organic synthesis. For instance, the synthesis and spectral analysis of similar chloro-fluoro phenolic compounds have provided insights into their molecular geometry, chemical reactivity, and photophysical properties, indicating their utility in various chemical reactions and potential as intermediates in pharmaceutical synthesis (Satheeshkumar et al., 2017).
Environmental Impact and Detection
Studies have also examined the environmental fate and detection methods of chloro-fluoro phenolic compounds, with investigations into their biodegradation, environmental sequestration, and development of sensitive detection methods for environmental monitoring. This includes research on the sequestration of fluorinated analogs of chlorophenols by aquatic plants and the use of advanced spectroscopy techniques for identifying and quantifying these compounds in environmental samples (Tront & Saunders, 2007).
Biological Activity and Potential Therapeutic Applications
The exploration of biological activities and potential therapeutic applications of related phenolic compounds has been a significant area of research. Studies have identified chloro-fluoro phenolic compounds with antibacterial properties, indicating their potential as antibacterial agents. Experimental and theoretical investigations have revealed the antibacterial activity of these compounds against various bacterial strains, suggesting their use in developing new antibacterial drugs (Vidhya et al., 2020).
Advanced Materials and Sensing Applications
Research has also been conducted on the application of chloro-fluoro phenolic compounds in the development of advanced materials and sensors. This includes the fabrication of voltammetric sensors for the detection of phenolic compounds in environmental samples, demonstrating the potential of these materials in environmental monitoring and analysis (Karimi-Maleh et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-5-fluoro-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRWVGQACGJMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-3-methylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

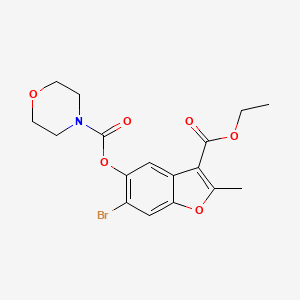
![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820294.png)
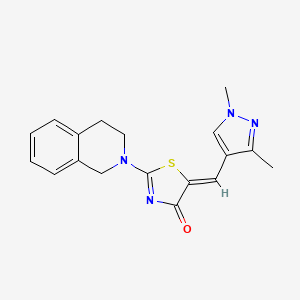
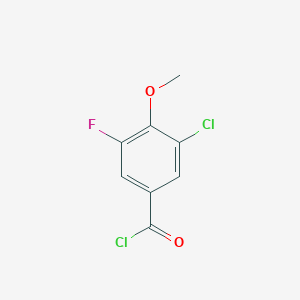
![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)
![2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2820299.png)
![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2820300.png)

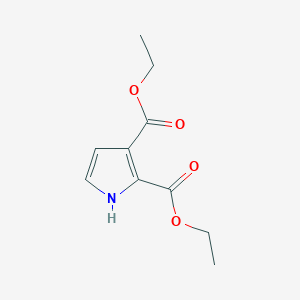
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2820305.png)
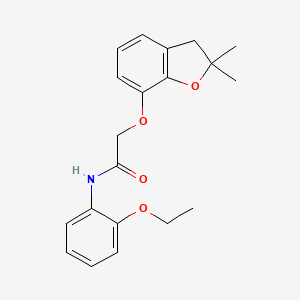

![methyl 3-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2820314.png)
